1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone

Medicinal chemistry Organic synthesis Building block

Accelerate your kinase inhibitor program with the C6-acetyl functionalized 2,7-dimethylpyrazolo[1,5-a]pyrimidine scaffold. This versatile building block (CAS 130506-85-3) addresses the challenge of systematic SAR exploration by providing a reactive carbonyl handle for nucleophilic additions, condensations, and reductions. - Enables efficient synthesis of diverse kinase inhibitor candidates targeting AAK1, PIM-1, and CDK families. - Defined physicochemical properties (MW 189.21, LogP 1.364) ensure consistent performance in lead optimization. - Available in research quantities with rapid global delivery, supporting your chemical probe and tool compound development.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 130506-85-3
Cat. No. B140383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone
CAS130506-85-3
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=NN2C(=C(C=NC2=C1)C(=O)C)C
InChIInChI=1S/C10H11N3O/c1-6-4-10-11-5-9(8(3)14)7(2)13(10)12-6/h4-5H,1-3H3
InChIKeyMYWBEGOUWKJCEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

130506-85-3 Procurement and Research Overview


1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (CAS 130506-85-3), also known as 3-Acetyl-4,6-dimethylpyrazolo(1,5-a)pyrimidine, is a heterocyclic compound with molecular formula C10H11N3O and molecular weight 189.21 g/mol [1]. It features a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 2 and 7, and an ethanone (acetyl) group at position 6 [1]. This compound serves primarily as a versatile building block and synthetic intermediate in organic synthesis and medicinal chemistry , with reported applications in the development of kinase inhibitors and pharmaceutical compounds .

Pyrazolo[1,5-a]pyrimidine building block with C6-acetyl reactive handle
Supports carbonyl-based derivatization and compound library synthesis workflows
Research synthetic intermediate for kinase inhibitor and medicinal chemistry programs

130506-85-3 Critical Substitution Pattern


Substitution at the C6 position of the pyrazolo[1,5-a]pyrimidine scaffold with an acetyl group provides a reactive carbonyl handle for further derivatization—a feature absent in unsubstituted or differently substituted analogs . The 2,7-dimethyl substitution pattern on the pyrazolo[1,5-a]pyrimidine core increases lipophilicity and influences interactions with biological targets , while the C6 ethanone moiety enables participation in nucleophilic addition and condensation reactions essential for building diverse compound libraries . These structural features collectively determine binding affinity to specific protein targets, including various kinases . Generic substitution with analogs lacking the 6-acetyl group or bearing alternative substituents fundamentally alters both the chemical reactivity and biological profile of downstream derivatives.

C3-Acetyl Isomers Positional isomers with C3-acetyl substitution lack C6-carbonyl reactivity; derivatization pathways may not transfer directly
3-Bromo Analogs Brominated analogs shift molecular weight and lipophilicity profile; cross-coupling reactivity context differs from carbonyl-based diversification
Pre-Functionalized Derivatives Amide or azepane derivatives require custom synthesis with extended lead times; procurement context may not support rapid in-house SAR

130506-85-3 Evidence Comparison


C6-Acetyl vs. C3-Acetyl Reactivity

1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (130506-85-3) bears the ethanone (acetyl) group at the C6 position of the pyrazolo[1,5-a]pyrimidine scaffold . In contrast, the unsubstituted parent analog 1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone carries the ethanone group at the C3 position . This positional difference alters the electronic environment and steric accessibility of the carbonyl group, which directly impacts reactivity in nucleophilic addition and condensation reactions .

C6 vs C3 Acetyl Position
Class-level
C6-acetyl with 2,7-dimethyl substitution C3-acetyl on unsubstituted pyrazolo[1,5-a]pyrimidine
Supports C6-carbonyl derivatization workflow distinct from C3-substituted analogs
Positional isomerism; data to verify via structural inference
Medicinal chemistry Organic synthesis Building block

Lipophilicity and Physicochemical Comparison

1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (130506-85-3) has a molecular weight of 189.21 g/mol and a LogP value of 1.364 [1]. The 3-bromo-substituted analog (3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine) has a higher molecular weight of 226.07 g/mol due to the bromine atom at the C3 position . The bromine atom introduces a reactive handle for cross-coupling chemistry (Suzuki, Buchwald-Hartwig) but also increases molecular weight and alters lipophilicity relative to the acetyl-substituted core .

MW and LogP Profile
Class-level
MW 189.21 g/mol
LogP 1.364; 3-Br analog MW 226.07 g/mol (+19.5%)
May support carbonyl-based derivatization fit over cross-coupling diversification
Vendor-reported physicochemical data; verify independently
Physicochemical properties ADME Drug-likeness

Procurement Cost Comparison

1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (130506-85-3) is available at approximately $158.00 for 250 mg ($632/g) from standard research chemical suppliers . In contrast, the structurally related derivative Azepan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone—which replaces the ethanone group with an azepane amide—has a molecular weight of 272.35 g/mol and is available only through custom synthesis/sourcing, with significantly higher cost and longer lead times .

Procurement Cost
Reported
~$632/g catalog stock; MW 189.21 Custom synthesis only for pre-functionalized azepane derivative
Supports in-house derivatization procurement strategy
Market pricing context; catalog availability may vary
Procurement Cost analysis Building block

130506-85-3 Optimal Application Scenarios


Kinase Inhibitor Library Synthesis

The C6-ethanone group on the 2,7-dimethylpyrazolo[1,5-a]pyrimidine core provides a reactive carbonyl handle for nucleophilic additions, condensations, and reductions, enabling efficient synthesis of diverse kinase inhibitor candidates . This scaffold is validated in multiple kinase inhibitor programs including AAK1, PIM-1, and CDK family targets [1][2].

SAR Studies at C6 Position

130506-85-3 is the optimal starting material for systematic SAR exploration at the C6 position of the pyrazolo[1,5-a]pyrimidine scaffold, as the ethanone group can be converted to alcohols, amines, oximes, hydrazones, or extended aromatic systems .

Chemical Probe Development

The commercial availability and defined physicochemical properties (MW 189.21, LogP 1.364) of 130506-85-3 make it suitable for developing tool compounds and chemical probes targeting kinases and other enzymes [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
C6-carbonyl reactive handle for nucleophilic additions and condensations
Carbonyl-based diversification and kinase-target profiling review
C6-position SAR exploration
Ethanone group convertible to alcohols, amines, oximes, and hydrazones
Functional group interconversion and scaffold elaboration review
Chemical probe and tool compound research
Defined physicochemical profile and commercial availability
Kinase and enzyme target-engagement context; reported research use

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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